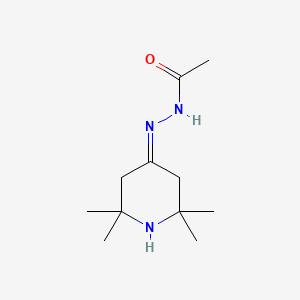
2-(2,4-difluorophenoxy)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,4-difluorophenoxy)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide” is a structurally complex molecule that involves fluorine and sulfur-containing heterocycles. Such compounds often exhibit unique physical and chemical properties due to the presence of electronegative elements like fluorine and the sulfur dioxide moiety, which can influence their reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of complex molecules like “2-(2,4-difluorophenoxy)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide” involves multi-step chemical reactions, starting from simpler precursors. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide involved the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, which could be a similar approach for synthesizing related compounds with difluorophenoxy and thienyl groups (Tao Jian-wei, 2009).
Molecular Structure Analysis
The structural analysis of similar compounds, like the structures of two N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, reveals near "V" shaped molecules with specific intermolecular interactions such as hydrogen bonds and π-interactions, which are crucial for understanding the molecular geometry and potential binding sites (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest would likely depend on the reactive sites such as the acetamide moiety, the ether linkage, and the presence of fluorine atoms. For instance, compounds like 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide showcase specific reactivity patterns due to the presence of halogen atoms and the acetamide group, influencing their potential for further chemical transformations (Praveen et al., 2013).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of O-Glycopeptides : The synthesis of 2-acetamido-2-deoxy-β-d-glucopyranose O-glycopeptides from N-dithiasuccinoyl-protected derivatives is significant in biochemistry and molecular biology research, where the focus is on understanding protein structures and functions (Jensen, Hansen, Venugopal, & Barany, 1996).
Photoinitiator for Polymer Networks : Research has been conducted on the use of thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, which relates to the compound , for preparing robust polymer/filler networks. This application is critical in materials science, particularly in the development of new materials with enhanced thermal stability (Batibay, Gunkara, Ocal, & Arsu, 2020).
Medicinal Chemistry and Pharmacology
- Anticancer Drug Development : A study on the synthesis, structure, and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrates the potential of related compounds in drug discovery and development. This study contributes to understanding how these compounds can target specific receptors in cancer therapy (Sharma et al., 2018).
Electrochemistry and Materials Science
- Electrochemical Polymerization : The electrochemical polymerization of an electron-deficient fluorene derivative bearing ethylenedioxythiophene side groups, related to the compound of interest, is significant in the field of electrochemistry. This study contributes to the development of new electrochromic materials and understanding their properties (Bezgin & Önal, 2010).
Advanced Synthesis Techniques
- Scaleable Synthesis of Thrombin Inhibitor : Research on the scaleable synthesis of a 3-aminopyrazinone acetamide thrombin inhibitor relates to the compound in focus. This study is crucial in the field of medicinal chemistry, particularly for the development of new therapeutic agents (Ashwood et al., 2004).
Propriétés
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO4S/c13-8-1-2-11(10(14)5-8)19-6-12(16)15-9-3-4-20(17,18)7-9/h1-5,9H,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUFRAYHFQSTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)COC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenoxy)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560924.png)
![3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)

![N'-[4-(dimethylamino)benzylidene]-3-(3-iodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B5560935.png)


![N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5560948.png)
![3,4-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560962.png)

![7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5560977.png)
![N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560984.png)
![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)

